N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine
Description
N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety
Properties
IUPAC Name |
N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3/c14-13(15,16)11-6-17-5-4-12(11)19-7-10(8-19)18-9-2-1-3-9/h4-6,9-10,18H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJXUFMJDXHXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CN(C2)C3=C(C=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative, under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the pyridine precursor.
Cyclobutyl Group Addition: The cyclobutyl group can be added through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the azetidine ring, potentially leading to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of small molecules with biological targets. Its structural features may enable it to bind selectively to certain proteins or enzymes, providing insights into their function and potential as drug targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced products with unique characteristics.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the azetidine ring are key structural features that enable the compound to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-1-[3-(trifluoromethyl)pyridin-4-yl]azetidin-3-amine: Unique due to its combination of a cyclobutyl group, trifluoromethyl-substituted pyridine, and azetidine ring.
N-cyclobutyl-1-[3-(methyl)pyridin-4-yl]azetidin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different reactivity and biological properties.
N-cyclobutyl-1-[3-(fluoromethyl)pyridin-4-yl]azetidin-3-amine: Contains a fluoromethyl group, which may alter its chemical and biological behavior compared to the trifluoromethyl derivative.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
